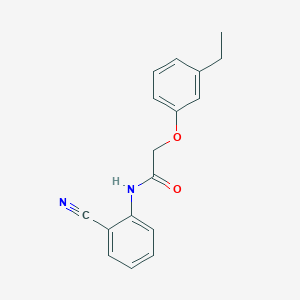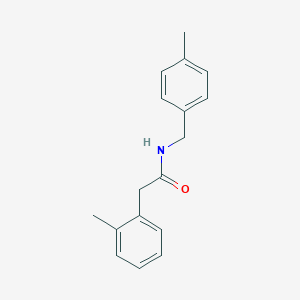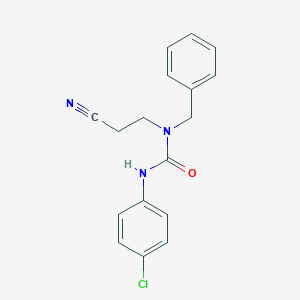![molecular formula C17H18N2O4 B240499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in scientific research. The compound is structurally similar to other benzamide derivatives, which have been found to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, this compound may prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and HDAC activity, this compound has also been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, and caution should be taken when handling and using the compound.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is in the study of the neuroprotective effects of this compound in other animal models of neurological disorders. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesemethoden
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide involves the reaction of 2-methoxyphenol with acetyl chloride, followed by the reaction of the resulting product with N-methyl-4-aminobenzamide. The final product is obtained through purification by recrystallization. The synthesis of this compound has been well-established and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, and has also been shown to inhibit the growth of tumors in animal models. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models of Alzheimer's disease, and has also been shown to improve cognitive function in these animals.
Eigenschaften
Molekularformel |
C17H18N2O4 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-18-17(21)12-7-9-13(10-8-12)19-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
KVXAGXSGULUUMG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)